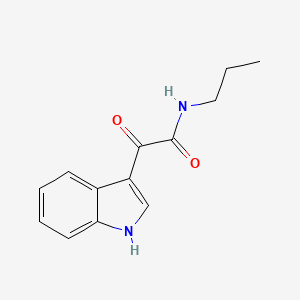![molecular formula C16H14N4O2 B2808351 3-[3-(1H-imidazol-1-yl)propyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 866040-14-4](/img/structure/B2808351.png)
3-[3-(1H-imidazol-1-yl)propyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-3-(1H-imidazol-1-yl)propylbenzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that features both imidazole and benzofuro-pyrimidine moieties The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, while the benzofuro-pyrimidine structure combines benzofuran and pyrimidine rings
Métodos De Preparación
The synthesis of 3-3-(1H-imidazol-1-yl)propylbenzofuro[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole derivative, followed by its coupling with a benzofuro-pyrimidine precursor. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound may involve optimizing these synthetic routes to increase yield and purity while reducing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles can be employed to achieve these goals.
Análisis De Reacciones Químicas
3-3-(1H-imidazol-1-yl)propylbenzofuro[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring, using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where halogenated derivatives are replaced by nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (ranging from -78°C to 150°C). The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Aplicaciones Científicas De Investigación
3-3-(1H-imidazol-1-yl)propylbenzofuro[3,2-d]pyrimidin-4(3H)-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and as a probe for studying enzyme activities.
Medicine: Its potential therapeutic properties are being explored for treating various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 3-3-(1H-imidazol-1-yl)propylbenzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the benzofuro-pyrimidine moiety can intercalate into DNA, disrupting replication and transcription processes. These interactions can lead to various biological effects, including antiproliferative and antimicrobial activities .
Comparación Con Compuestos Similares
Similar compounds to 3-3-(1H-imidazol-1-yl)propylbenzofuro[3,2-d]pyrimidin-4(3H)-one include other imidazole-containing heterocycles and benzofuro-pyrimidine derivatives. Some examples are:
1H-imidazole-4-carboxamide: Known for its antiviral properties.
Benzofuro[3,2-d]pyrimidine-2,4-dione: Studied for its anticancer activity.
3-(1H-imidazol-1-yl)propylamine: Used in the synthesis of various pharmaceuticals.
The uniqueness of 3-3-(1H-imidazol-1-yl)propylbenzofuro[3,2-d]pyrimidin-4(3H)-one lies in its combined structural features, which confer distinct chemical reactivity and biological activity .
Propiedades
IUPAC Name |
3-(3-imidazol-1-ylpropyl)-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c21-16-15-14(12-4-1-2-5-13(12)22-15)18-11-20(16)8-3-7-19-9-6-17-10-19/h1-2,4-6,9-11H,3,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUKDKMFNYWKAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CCCN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
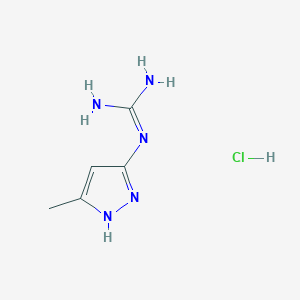
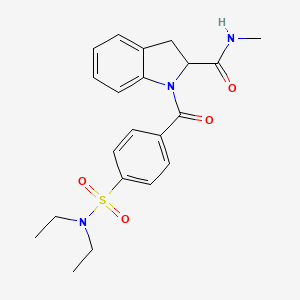

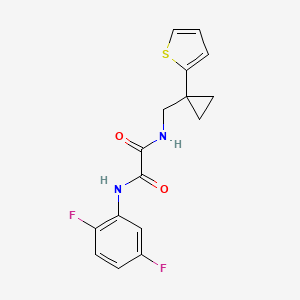
![3-[(3-chlorophenyl)methyl]-1-methyl-7-phenyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione](/img/structure/B2808274.png)
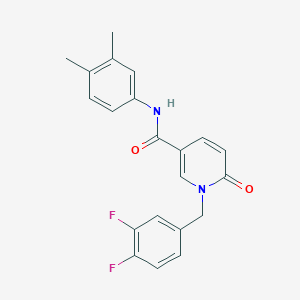
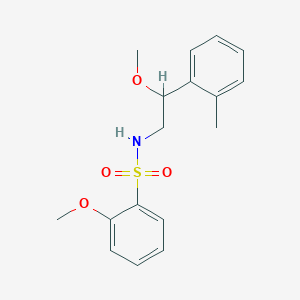
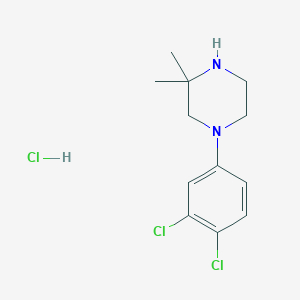
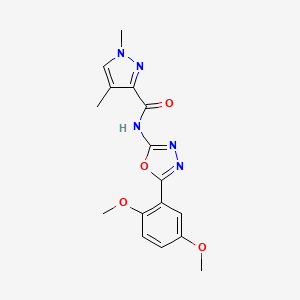
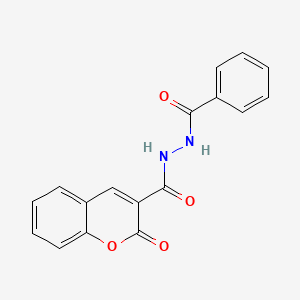
![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2808285.png)
![3-(3,5-dimethylphenyl)-2-((2-fluorobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2808287.png)
![1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[(4-methylphenyl)methyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2808288.png)
